2-Azido-5-bromopyridine
Overview
Description
2-Azido-5-bromopyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) at the second position and a bromine atom at the fifth position of the pyridine ring
Scientific Research Applications
2-Azido-5-bromopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the development of bioorthogonal labeling techniques, where it can be used to tag biomolecules for imaging and tracking.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
Target of Action
It’s known that brominated aromatic amine reagents like 2-azido-5-bromopyridine are often used in organic synthesis . They can interact with a variety of organic compounds and participate in various chemical reactions .
Mode of Action
This compound, as a brominated aromatic amine reagent, can participate in various organic transformations. For instance, the bromine atom in the structure of this compound can participate in common coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . In these reactions, the bromine atom reacts with corresponding nucleophiles (like organoboron compounds or alkynes) to form coupled products .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various organic compounds , which could potentially affect various biochemical pathways depending on the specific compounds synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in and the compounds it interacts with. For instance, in Suzuki-Miyaura coupling reactions, this compound can contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . Furthermore, the compound’s stability could be influenced by factors such as light, heat, and the presence of reactive species.
Safety and Hazards
The safety data sheet for 2-Amino-5-bromopyridine, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
The role of 2-Azido-5-bromopyridine in biochemical reactions is primarily due to its azido and bromo functional groups. The azido group can act as a nucleophile, participating in various reactions such as the Staudinger reaction . The bromo group, on the other hand, can be displaced by nucleophiles, enabling substitution reactions
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its chemical structure. The azido group can undergo various transformations, including reduction to an amine or reaction with phosphines to form iminophosphoranes . The bromo group can participate in nucleophilic substitution reactions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-bromopyridine typically involves the azidation of 5-bromopyridine. One common method is the nucleophilic substitution reaction where 5-bromopyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 2-amino-5-bromopyridine.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Azido-3-bromopyridine
- 2-Azido-5-chloropyridine
- 2-Azido-5-iodopyridine
Comparison
2-Azido-5-bromopyridine is unique due to the presence of both an azido group and a bromine atom, which confer distinct reactivity patterns. Compared to 2-Amino-5-bromopyridine, the azido group in this compound allows for cycloaddition reactions, which are not possible with the amino group. Similarly, the bromine atom provides a site for further functionalization through substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-azido-5-bromopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNMILYGTDYJNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242815-96-9 | |
Record name | 2-azido-5-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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